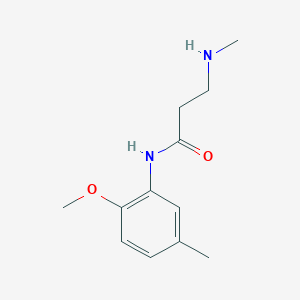
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanamide, featuring a methoxy and methyl group on the phenyl ring, and a methylamino group on the propanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- typically involves the reaction of 2-methoxy-5-methylphenylamine with a suitable acylating agent, such as propanoyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-3-(methylamino)propanamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-3-(methylamino)propylamine.
Substitution: Formation of N-(2-methoxy-5-methylphenyl)-3-(azido)propanamide.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring may enhance its binding affinity to these targets, while the methylamino group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanamide, N-(2-methoxyphenyl)-3-(methylamino)-
- Propanamide, N-(2-methylphenyl)-3-(methylamino)-
- Propanamide, N-(2-methoxy-5-chlorophenyl)-3-(methylamino)-
Uniqueness
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1239851-79-6 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
N-(2-methoxy-5-methylphenyl)-3-(methylamino)propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-9-4-5-11(16-3)10(8-9)14-12(15)6-7-13-2/h4-5,8,13H,6-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
NZOJBVVNKNCRDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


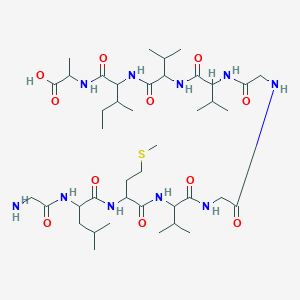

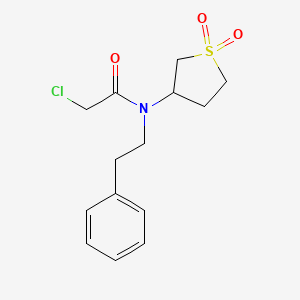

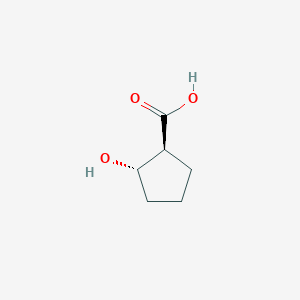
![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
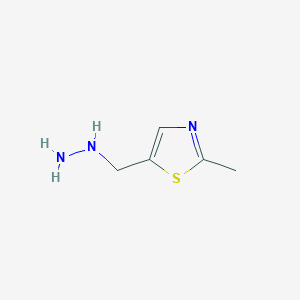


![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)
![N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12111664.png)
![1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid](/img/structure/B12111669.png)
